3-Chloro-5-iodoanisole
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Overview
Description
3-Chloro-5-iodoanisole: is an organic compound with the molecular formula C7H6ClIO 1-chloro-3-iodo-5-methoxybenzene or 3-chloro-5-iodophenyl methyl ether . This compound is characterized by the presence of both chlorine and iodine substituents on an anisole ring, which is a methoxybenzene structure. The compound has gained attention in various fields of research due to its unique chemical structure and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-chloro-5-iodoanisole typically involves halogenation reactions. One common method is the iodination of 3-chloroanisole. The reaction can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite in the presence of a catalyst like acetic acid. The reaction conditions usually involve moderate temperatures and controlled addition of reagents to ensure selective iodination at the desired position on the aromatic ring .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve similar halogenation reactions but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for reagent addition and temperature control would be crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions:
3-Chloro-5-iodoanisole undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodine or chlorine atom is replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction Reactions: The methoxy group on the anisole ring can be oxidized to form corresponding quinones or reduced to form phenols under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (solvent), moderate temperatures.
Suzuki-Miyaura Coupling: Boronic acids, palladium catalyst, tetrahydrofuran or dimethylformamide (solvent), potassium carbonate (base), mild to moderate temperatures.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Major Products Formed:
Biaryl Compounds: Formed through coupling reactions.
Phenols and Quinones: Formed through oxidation and reduction reactions.
Scientific Research Applications
3-Chloro-5-iodoanisole has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-chloro-5-iodoanisole and its derivatives depends on the specific biological target and the nature of the substituents on the anisole ring. Generally, the compound can interact with biological macromolecules such as proteins and nucleic acids through various types of chemical interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other molecular targets, leading to the observed biological effects .
Comparison with Similar Compounds
3-Chloroanisole: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
5-Iodo-2-methoxyaniline: Contains an amino group instead of a chlorine atom, leading to different reactivity and biological activity.
4-Chloro-2-iodophenol: Contains a hydroxyl group instead of a methoxy group, affecting its chemical properties and reactivity.
Uniqueness:
3-Chloro-5-iodoanisole is unique due to the presence of both chlorine and iodine substituents on the anisole ring. This dual halogenation provides a versatile platform for further chemical modifications and enhances its reactivity in various organic synthesis reactions. The combination of these substituents also imparts unique biological activities, making it a valuable compound in medicinal chemistry and other research fields .
Properties
IUPAC Name |
1-chloro-3-iodo-5-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClIO/c1-10-7-3-5(8)2-6(9)4-7/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMMJFMXTGLVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClIO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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